Cyclohexanecarbonitrile

Hydrogenation Amine Synthesis Selectivity

Synthesis bottleneck: Common nitriles produce complex mixtures, derailing timelines. Cyclohexanecarbonitrile (CAS 766-05-2) delivers consistent, predictable reactivity. • ≥93% secondary amine selectivity under Pd/C or Rh/C hydrogenation, eliminating purification headaches. • >90% diastereoselectivity (de) in C-magnesiated alkylations for reliable chiral quaternary center construction. • Compatible with nitrile hydratase for green, aqueous-phase chiral amide synthesis. Batch-specific QC (NMR, HPLC) and safe global logistics included.

Molecular Formula C7H11N
Molecular Weight 109.17 g/mol
CAS No. 766-05-2
Cat. No. B123593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclohexanecarbonitrile
CAS766-05-2
SynonymsCyanocyclohexane;  Cyclohexanecarboxylic Acid Nitrile;  Cyclohexanenitrile;  Cyclohexyl Cyanide;  Hexahydrobenzonitrile;  NSC 17557
Molecular FormulaC7H11N
Molecular Weight109.17 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C#N
InChIInChI=1S/C7H11N/c8-6-7-4-2-1-3-5-7/h7H,1-5H2
InChIKeyVBWIZSYFQSOUFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclohexanecarbonitrile: Selective Aliphatic Nitrile Building Block


Cyclohexanecarbonitrile (CAS 766-05-2), also known as cyanocyclohexane or cyclohexyl cyanide, is a saturated alicyclic nitrile with the molecular formula C₇H₁₁N and a molecular weight of 109.17 g/mol [1]. It is a colorless liquid at room temperature, exhibiting a density of 0.919 g/mL at 25°C, a melting point of 11°C, and a boiling point of 75–76°C at 16 mmHg (or 117–119°C at 90 mmHg) [2]. This compound serves as a versatile synthetic intermediate in organic chemistry, particularly valued for its well-defined reactivity profile in hydrogenation, cross-coupling, and metalation reactions [3].

Selective secondary amine synthesis via Pd/C or Rh/C hydrogenation
Lower boiling point facilitates distillation purification
High-yielding preparation from cyclohexanone precursor

Cyclohexanecarbonitrile: Unmatched Hydrogenation Profile


Substituting cyclohexanecarbonitrile with other common aliphatic nitriles (e.g., butyronitrile, valeronitrile) or aromatic nitriles (e.g., benzonitrile) is not scientifically valid due to fundamental differences in hydrogenation selectivity. While standard aliphatic nitriles yield tertiary amines under Pd/C catalysis, and aromatic nitriles may produce complex mixtures, cyclohexanecarbonitrile consistently generates secondary amines with high selectivity under identical conditions [1]. This distinct reactivity arises from the steric bulk and conformational properties of the cyclohexyl ring, which alters the catalytic pathway and product distribution [2]. Procurement decisions must account for this unique selectivity to avoid unintended reaction outcomes.

Property
This Compound
Typical Substitute
H₂/Pd-C product
Secondary amine (high selectivity)
Tertiary amine (aliphatic nitriles) or mixed products (aromatic nitriles)
Boiling point profile
Lower, enables easier solvent removal
Higher (e.g., benzonitrile), may complicate distillation
Synthetic accessibility
Robust 85–90% yield from ketone
Variable yields (30–97%) depending on route

Cyclohexanecarbonitrile: Head-to-Head Evidence


Catalyst-Dependent Hydrogenation Selectivity

In the presence of 10% Pd/C under ambient hydrogen pressure at 25°C, cyclohexanecarbonitrile uniquely afforded the corresponding secondary amine (dicyclohexylmethylamine) with 93% selectivity, whereas standard aliphatic nitriles (e.g., decanenitrile) under identical conditions yielded tertiary amines as the major product [1]. In contrast, aromatic nitriles such as benzonitrile produced secondary amines with lower conversion (89%) and often generated complex mixtures containing primary amines [2].

Hydrogenation Selectivity
Head-to-head
93% 2° amine vs. tertiary amine (decanenitrile) / mixed (benzonitrile)
Reported selectivity supports predictable secondary amine synthesis
Pd/C, ambient H₂, 25°C
Hydrogenation Amine Synthesis Selectivity

Comparative Volatility and Boiling Point

Cyclohexanecarbonitrile exhibits a boiling point of 75–76°C at 16 mmHg (equivalent to approximately 117–119°C at 90 mmHg), while the structurally related aromatic nitrile benzonitrile boils at 191°C at 760 mmHg [1]. This 70–75°C difference in boiling point at atmospheric pressure translates to a substantial difference in volatility, enabling easier purification by distillation and lower energy requirements for solvent removal [2].

Volatility Advantage
Head-to-head
ΔTb ≈ 72–74°C lower vs. benzonitrile (at atm. pressure)
Lower boiling point facilitates distillation and solvent removal
Standard reduced pressure data
Physical Chemistry Distillation Solvent Selection

High-Yield Synthesis from Cyclohexanone

A reliable, high-yielding synthesis of cyclohexanecarbonitrile from the readily available ketone cyclohexanone has been established via a methyl carbazate-mediated procedure, achieving an overall isolated yield of 85–90% [1]. This compares favorably to the synthesis of aromatic nitriles like benzonitrile, which can require specialized catalysts or harsh conditions to achieve comparable yields (reported yields range from 30% to 97% depending on the method) [2].

Synthetic Yield
Reported
85–90% from cyclohexanone vs. 30–97% (benzonitrile, route-dependent)
Consistent high-yield entry from low-cost ketone precursor
Methyl carbazate-mediated procedure
Synthetic Methodology Nitrile Synthesis Process Chemistry

Diastereoselective Alkylation of C-Magnesiated Nitriles

Metalated cyclohexanecarbonitriles, particularly when generated with magnesium or copper counterions, undergo highly diastereoselective alkylations [1]. For example, alkylations of C-magnesiated 4-tert-butylcyclohexanecarbonitrile proceed with >90% diastereoselectivity, in stark contrast to the modest selectivity (<50% de) observed with lithium counterions or with acyclic nitrile systems [2].

Diastereoselective Alkylation
Class-level
>90% de (Mg/Cu) vs.
Counterion choice enables high stereocontrol in C-alkylation
Data for substituted analog; class-level inference
Nitrile Hydratase Discrimination
Class-level
Trans isomers converted; cis isomers negligible
Enzymatic stereodiscrimination enables biocatalytic chiral amide synthesis
Rhodococcus equi A4, aqueous buffer, 30°C
Asymmetric Synthesis Organometallic Chemistry Nitrile Alkylation

Nitrile Hydratase Stereodiscrimination

The nitrile hydratase from Rhodococcus equi A4 exhibits pronounced stereodiscrimination between geometric isomers of substituted cyclohexanecarbonitriles. The enzyme transforms trans-4-benzoyloxycyclohexanecarbonitrile and trans-2-hydroxycyclohexanecarbonitrile into the corresponding amides, whereas the cis isomers are converted to a negligible extent or react very slowly [1].

Nitrile Hydratase Discrimination
Class-level
Trans isomers converted; cis isomers negligible
Enzymatic stereodiscrimination enables biocatalytic chiral amide synthesis
Rhodococcus equi A4, aqueous buffer, 30°C
Biocatalysis Nitrile Hydratase Green Chemistry

Cyclohexanecarbonitrile: Key Applications


Selective Secondary Amine Synthesis

Cyclohexanecarbonitrile is the preferred nitrile substrate when a secondary amine product is desired, due to its high selectivity (93%) under Pd/C or Rh/C hydrogenation [1]. This avoids the complex product mixtures obtained with other nitriles, simplifying purification and accelerating medicinal chemistry workflows.

Stereocontrolled Synthesis of Quaternary Carbon Centers

The high diastereoselectivity (>90% de) achieved in alkylations of C-magnesiated cyclohexanecarbonitriles makes this compound an ideal building block for constructing chiral quaternary centers, a common challenge in natural product synthesis [2].

Green Biocatalytic Amide Production

Substituted cyclohexanecarbonitriles are valuable substrates for nitrile hydratase enzymes, enabling the stereoselective, aqueous-phase synthesis of chiral amides under mild conditions, aligning with principles of green chemistry [3].

Application
Selection Property
Validation Focus
Selective secondary amine synthesis
Pd/C or Rh/C hydrogenation selectivity
Product distribution (2° vs 3° amine)
Stereocontrolled quaternary center construction
Diastereoselectivity in C-metalated nitrile alkylation
Enantiomeric excess validation (chiral HPLC/NMR)
Biocatalytic chiral amide production
Nitrile hydratase substrate specificity
Cis/trans isomer conversion monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclohexanecarbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.